2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a methoxythianylmethyl group attached to an acetamide backbone
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) are known to target plant growth processes .
Mode of Action
It’s known that 2,4-dichlorophenoxyacetic acid (2,4-d), a similar compound, alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production .
Biochemical Pathways
2,4-dichlorophenoxyacetic acid (2,4-d), a similar compound, is known to affect plant growth processes .
Pharmacokinetics
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) are known to have a half-life in soil of less than 7 days .
Result of Action
2,4-dichlorophenoxyacetic acid (2,4-d), a similar compound, is known to cause uncontrolled and unsustainable growth in plants, leading to stem curling, leaf wilting, and ultimately plant death .
Action Environment
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) are known to be affected by volatilization and leaching, two critical pathways for pesticide transportation from their applied areas to non-target regions .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), interact with various enzymes and proteins . These interactions often involve binding to the active sites of enzymes, potentially influencing their activity
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, 2,4-D has been reported to induce toxicity in lung cells by disrupting the tubulin-microtubule network
Molecular Mechanism
Studies on related compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 2,4-D has been shown to disrupt the cellular tubulin-microtubule network, which is a key mechanism in the induction of lung cytotoxicity
Temporal Effects in Laboratory Settings
Studies on related compounds, such as 2,4-D, could provide insights into the potential stability, degradation, and long-term effects on cellular function of this compound
Dosage Effects in Animal Models
The effects of different dosages of 2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide in animal models have not been studied . Related compounds like 2,4-D have shown to cause adverse effects at high doses
Metabolic Pathways
Related compounds such as 2,4-D have been shown to be involved in various metabolic pathways
Transport and Distribution
Studies on related compounds, such as 2,4-D, could provide insights into potential transporters or binding proteins that this compound might interact with
Subcellular Localization
Related compounds, such as 2,4-D, have been shown to influence various subcellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation: The 2,4-dichlorophenoxyacetic acid is then reacted with an amine derivative of 4-methoxythian-4-ylmethyl under dehydrating conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide has several applications in scientific research:
Agriculture: It can be used as a herbicide due to its ability to disrupt plant growth.
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.
2-methyl-4-chlorophenoxyacetic acid: Another herbicide with comparable properties.
3,5-dibromo-4-hydroxybenzonitrile: Used in similar agricultural applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxythianylmethyl group differentiates it from other similar compounds, potentially offering unique advantages in its applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3S/c1-20-15(4-6-22-7-5-15)10-18-14(19)9-21-13-3-2-11(16)8-12(13)17/h2-3,8H,4-7,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDBERDAIDCNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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